molecular formula C16H13N3O2 B3866702 8-Quinolinol, 5-[(4-methoxyphenyl)azo]- CAS No. 13071-14-2

8-Quinolinol, 5-[(4-methoxyphenyl)azo]-

Cat. No.: B3866702
CAS No.: 13071-14-2
M. Wt: 279.29 g/mol
InChI Key: LEJMWBSDWKDHTF-UHFFFAOYSA-N
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Description

Fundamental Principles of Azo Compounds and Aromatic Heterocycles

Azo compounds are a class of organic molecules characterized by the presence of a diazene (B1210634) functional group (R−N=N−R′). When this azo group connects two aromatic rings, the resulting molecule often exhibits intense color, a property that has led to their widespread use as dyes. researchgate.net The N=N double bond, along with the extended π-electron system of the aromatic rings, is responsible for the absorption of light in the visible region of the electromagnetic spectrum. Aromatic azo compounds are typically stable, crystalline substances. researchgate.net Their synthesis most commonly involves a diazotization-coupling reaction, where a primary aromatic amine is converted into a diazonium salt, which then reacts with an electron-rich aromatic compound. researchgate.net

Aromatic heterocycles are cyclic compounds containing at least one atom other than carbon within their ring structure, and which also possess aromatic character. jmchemsci.com Quinoline (B57606), the core of the compound , is a bicyclic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring. ontosight.ai The presence of the nitrogen atom in the ring influences the electron distribution and chemical reactivity of the molecule. Heterocyclic compounds are integral to a vast array of natural products, pharmaceuticals, and functional materials.

The Pervasive Role of 8-Hydroxyquinoline (B1678124) and Its Derivatives in Chemical Sciences

8-Hydroxyquinoline (8-HQ), also known as oxine, is a versatile and widely studied organic compound. ontosight.aiwalisongo.ac.id It is a bicyclic aromatic heterocycle consisting of a quinoline ring substituted with a hydroxyl group at the eighth position. ontosight.ai The proximity of the hydroxyl group to the nitrogen atom of the pyridine ring enables 8-HQ to act as a powerful chelating agent, forming stable complexes with a wide variety of metal ions. ontosight.aijmchemsci.com This chelating ability is a cornerstone of its utility in numerous scientific domains.

Derivatives of 8-hydroxyquinoline have found applications across a broad spectrum of chemical sciences. They are utilized as analytical reagents for the detection and quantification of metal ions, as precursors in the synthesis of pharmaceuticals and agrochemicals, and as functional components in materials science, such as in the fabrication of organic light-emitting diodes (OLEDs). nih.gov The ability to introduce various substituents onto the 8-hydroxyquinoline scaffold allows for the fine-tuning of its chemical and physical properties to suit specific applications. nih.gov

Elucidating the Significance of the 5-[(4-methoxyphenyl)azo]- Substitution Pattern

The introduction of a 5-[(4-methoxyphenyl)azo]- substituent onto the 8-hydroxyquinoline framework has a profound impact on the molecule's properties. The azo group at the 5-position extends the conjugated π-system of the molecule, which typically leads to a bathochromic shift (a shift to longer wavelengths) in its light absorption spectrum, resulting in a colored compound. ontosight.ai The specific nature of the substituent on the phenyl ring of the azo group further modulates these electronic properties.

Scope and Academic Objectives of Research Endeavors on the Compound

Research focused on 8-Quinolinol, 5-[(4-methoxyphenyl)azo]- and related compounds is driven by several academic and practical objectives. A primary goal is the synthesis and comprehensive characterization of these molecules to understand their fundamental chemical and physical properties. This includes the investigation of their spectroscopic characteristics, such as UV-Vis absorption and fluorescence emission, and the study of their solvatochromic behavior, which is the change in color with the polarity of the solvent. walisongo.ac.id

Another significant area of research is the exploration of their coordination chemistry. The ability of the 8-hydroxyquinoline moiety to chelate metal ions, combined with the extended conjugation provided by the azo linkage, makes these compounds promising ligands for the development of novel metal complexes with unique optical, electronic, or catalytic properties. jmchemsci.comjmchemsci.com Furthermore, the potential biological activities of these compounds are often a key research focus, with studies exploring their antimicrobial, antioxidant, or anticancer properties. ontosight.ai The overarching aim is to establish structure-property relationships that can guide the design of new functional materials and molecules with tailored applications in fields ranging from analytical chemistry to materials science and medicinal chemistry.

Detailed Research Findings

The synthesis of 8-Quinolinol, 5-[(4-methoxyphenyl)azo]- typically involves the diazotization of 4-methoxyaniline followed by an azo coupling reaction with 8-hydroxyquinoline in an alkaline medium. walisongo.ac.idresearchgate.net The alkaline conditions are crucial as they facilitate the formation of the 8-quinolinate anion, which is more susceptible to electrophilic attack by the diazonium salt at the electron-rich 5-position. mdpi.com

Spectroscopic analysis is a cornerstone of the characterization of this compound. The UV-Visible absorption spectrum is of particular interest, as it reveals information about the electronic transitions within the molecule. Studies on similar phenylazoquinolin-8-ol dyes have shown that these compounds exhibit solvatochromism, meaning their absorption maxima shift with changes in solvent polarity. walisongo.ac.id This behavior is attributed to the differential stabilization of the ground and excited states of the molecule by the solvent.

The compound can exist in a tautomeric equilibrium between the azo form and the hydrazone form. goums.ac.ir The position of this equilibrium can be influenced by factors such as the solvent and the electronic nature of the substituents on the aromatic rings. goums.ac.irbeilstein-journals.org

Table 1: Spectroscopic and Physicochemical Properties of related 5-Arylazo-8-hydroxyquinoline Derivatives

DerivativeSynthesis MethodKey Spectroscopic FeaturesNoteworthy PropertiesReference(s)
5-Phenylazoquinolin-8-olDiazotization and azo couplingExhibits solvatochromismPotential as a solvatochromic probe walisongo.ac.id
5-(4-Nitrophenyl)azoquinolin-8-olDiazotization and azo couplingRed-shifted absorption compared to the phenylazo derivativePotential as an acid-base indicator walisongo.ac.id
5-((4-sulfophenyl)azo)quinolin-8-olDiazotization and azo couplingWater-soluble derivativePotential for analytical applications in aqueous media walisongo.ac.id

The coordination of 8-Quinolinol, 5-[(4-methoxyphenyl)azo]- with various metal ions has been a subject of investigation. The formation of metal complexes can lead to significant changes in the spectroscopic and electrochemical properties of the ligand. These changes can be exploited for the development of chemosensors for the detection of specific metal ions. For instance, the complexation can either enhance or quench the fluorescence of the ligand, providing a signaling mechanism. jmchemsci.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-[(4-methoxyphenyl)diazenyl]quinolin-8-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2/c1-21-12-6-4-11(5-7-12)18-19-14-8-9-15(20)16-13(14)3-2-10-17-16/h2-10,20H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEJMWBSDWKDHTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N=NC2=C3C=CC=NC3=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90425506
Record name 8-Quinolinol, 5-[(4-methoxyphenyl)azo]-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26660712
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

13071-14-2
Record name 5-(4-Methoxyphenylazo)-8-hydroxyquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13071-14-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Quinolinol, 5-[(4-methoxyphenyl)azo]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90425506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Derivatives of 8 Quinolinol, 5 4 Methoxyphenyl Azo

Precursor Synthesis and Derivatization for Azo Coupling

The synthesis of the target azo compound, 8-Quinolinol, 5-[(4-methoxyphenyl)azo]-, relies on two primary precursors: 8-hydroxyquinoline (B1678124) (also known as oxine) and a diazonium salt derived from 4-methoxyaniline (p-anisidine). 8-hydroxyquinoline is a widely used organic compound and is typically obtained from commercial sources. mdpi.com

The critical precursor is the diazonium salt, which is synthesized through a diazotization reaction. This process involves treating the primary aromatic amine, in this case, 4-methoxyaniline, with sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid, such as hydrochloric acid (HCl). derpharmachemica.comchemicalbook.com The reaction is highly temperature-sensitive and must be conducted at low temperatures, typically between 0 and 5°C in an ice bath, to ensure the stability of the resulting diazonium salt. chemicalbook.comsemanticscholar.org The general stoichiometry involves reacting the amine with sodium nitrite and hydrochloric acid to produce the corresponding 4-methoxybenzenediazonium (B1197204) chloride. derpharmachemica.comchemicalbook.com Excess nitrous acid, which can lead to unwanted side reactions, is often neutralized by adding urea (B33335) after the diazotization is complete. chemicalbook.com

Azo Coupling Reaction Mechanisms and Stereoselectivity at the Quinoline (B57606) Scaffold

The core of the synthesis is the azo coupling reaction, an electrophilic aromatic substitution where the electrophilic diazonium salt attacks the electron-rich ring of the coupling component, 8-hydroxyquinoline. derpharmachemica.com For the reaction to proceed effectively, it is carried out in an alkaline medium. mdpi.com In these conditions, the hydroxyl group of 8-hydroxyquinoline is deprotonated, forming the 8-quinolinate anion. mdpi.comresearchgate.net This anion is a highly activated species due to the electron-donating effect of the negatively charged oxygen, which increases the electron density on the carbocyclic ring, particularly at the C-5 and C-7 positions. mdpi.comresearchgate.netresearchgate.net The pyridine (B92270) ring of the quinoline structure is generally not reactive towards electrophilic substitution. mdpi.comresearchgate.net The diazonium ion then attacks one of these activated positions to form the stable azo compound. derpharmachemica.com

Optimization of Reaction Conditions and Yield

The yield and purity of 8-Quinolinol, 5-[(4-methoxyphenyl)azo]- are highly dependent on the optimization of reaction parameters. Key factors include temperature, pH, and the stoichiometry of the reactants. High yields, ranging from 75% to 90% for related azo dyes, have been reported under optimized conditions. derpharmachemica.com

The reaction is initiated by dissolving 8-hydroxyquinoline in an alkaline solution, such as aqueous sodium carbonate, to generate the reactive quinolinate anion. mdpi.com This solution is then cooled to below 5°C before the dropwise addition of the cold diazonium salt solution. mdpi.comchemicalbook.com Maintaining a low temperature throughout the addition is crucial to prevent the decomposition of the diazonium salt. chemicalbook.com After the initial coupling, the pH of the reaction mixture may be adjusted to between 7 and 8 to ensure the completion of the reaction. mdpi.com

Table 1: Optimized Reaction Conditions for Azo Coupling

Parameter Optimal Condition Rationale Source
Temperature 0-5 °C Prevents decomposition of the diazonium salt. chemicalbook.com
pH Alkaline medium (e.g., Na₂CO₃, KOH) for initial coupling; may be adjusted to pH 7-8 post-addition. Generates the highly reactive 8-quinolinate anion. mdpi.comchemicalbook.com
Solvent Ethanol (B145695)/Water or Pyridine/Water Solubilizes reactants and facilitates the reaction. mdpi.comchemicalbook.com
Stoichiometry 1:1 molar ratio of diazonium salt to 8-hydroxyquinoline. Ensures monosubstitution at the C-5 position. mdpi.com
Addition Slow, dropwise addition of diazonium salt to the 8-hydroxyquinoline solution. Controls the reaction rate and temperature. mdpi.comchemicalbook.com

Regioselectivity of Substitution on the 8-Hydroxyquinoline Moiety

The azo coupling reaction with 8-hydroxyquinoline is highly regioselective. The substitution occurs preferentially at the C-5 position of the quinoline ring. mdpi.comresearchgate.net This selectivity is dictated by the electronic properties of the 8-quinolinate anion intermediate. mdpi.comresearchgate.net The resonance structures of this anion show an increased electron density at both the C-5 and C-7 positions, making them the most favorable sites for electrophilic attack. mdpi.comresearchgate.net

Experimental data, including 1D and 2D NMR spectroscopy, have confirmed that when a 1:1 molar ratio of diazonium salt to 8-hydroxyquinoline is used, the coupling takes place exclusively at the C-5 position. mdpi.com The C-7 position becomes the site of substitution only if the C-5 position is already blocked by another substituent, as seen in reactions with 5-chloro-8-hydroxyquinoline (B194070) or 8-hydroxyquinoline-5-sulfonic acid. mdpi.comresearchgate.net It has been noted that increasing the molar ratio of the diazonium salt can lead to the formation of a disubstituted product, with azo groups at both the C-5 and C-7 positions. mdpi.comresearchgate.net

Synthesis of Coordination Compounds and Metal Chelates

Azo derivatives of 8-hydroxyquinoline, including 8-Quinolinol, 5-[(4-methoxyphenyl)azo]-, are valuable ligands in coordination chemistry. researchgate.netresearchgate.net The 8-hydroxyquinoline moiety is a well-established chelating agent, capable of forming stable complexes with a wide range of metal ions. semanticscholar.orgresearchgate.net The ligand typically acts as a bidentate agent, coordinating to a central metal ion through the nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group to form a stable five-membered ring. semanticscholar.org

Diverse Synthetic Routes for Metal Complex Formation

The synthesis of metal complexes using 8-Quinolinol, 5-[(4-methoxyphenyl)azo]- as a ligand can be achieved through several routes. A common and straightforward method involves the reaction of the ligand with a metal salt in a suitable solvent. primescholars.comjmchemsci.com

In a typical procedure, the azo ligand is dissolved in a solvent such as ethanol, or a formic acid and water mixture. primescholars.com A solution of a metal salt, for example, a metal(II) acetate (B1210297) or chloride, dissolved in a water or acetone-water mixture, is then added to the ligand solution with stirring at room temperature. primescholars.comjmchemsci.com The formation of the complex is often instantaneous, indicated by a color change or precipitation. The pH of the solution may be adjusted with a buffer like sodium acetate to facilitate the complete precipitation of the metal complex. primescholars.com The resulting solid complex is then isolated by filtration, washed, and dried. primescholars.comjmchemsci.com The stoichiometry of the resulting complexes, such as the metal-to-ligand ratio, can vary, with 1:2 (M:L) ratios being common for divalent metal ions, often resulting in octahedral or square planar geometries. semanticscholar.orgprimescholars.com

Table 2: General Synthetic Routes for Metal Complex Formation

Metal Ion Source Ligand Solvent Reaction Conditions Resulting Geometry (Example) Source
Metal(II) acetates (Mn, Co, Ni, Cu, Zn) Formic acid / Water Room temperature, pH adjustment with sodium acetate. Octahedral (1:2 M:L ratio) primescholars.com
Metal(II) chlorides (Cd, Pd, Cu, Hg) Ethanol Room temperature or gentle heating. Octahedral or Square Planar semanticscholar.orgjmchemsci.com
Metal(IV), (III) salts (Pt, Rh) Buffer Solution Shaking at 25°C, followed by standing. Octahedral jmchemsci.com

Ligand Modification and Functionalization Strategies

The structure of 8-Quinolinol, 5-[(4-methoxyphenyl)azo]- can be strategically modified to tune its chemical and physical properties. These modifications can be introduced either by derivatizing the precursors before the azo coupling or by reacting the final azo dye.

One primary strategy is to use different substituted anilines for the initial diazotization reaction. By starting with anilines bearing various functional groups (e.g., chloro, nitro, sulfamoyl), a diverse library of 5-arylazo-8-hydroxyquinoline derivatives can be synthesized. researchgate.netrsc.org This allows for the introduction of specific functionalities onto the phenylazo moiety of the final molecule.

Another approach involves modifying the 8-hydroxyquinoline scaffold itself prior to coupling. For instance, introducing substituents at the C-7 position can alter the electronic properties of the ligand or be used to direct the azo coupling if the C-5 position were blocked. derpharmachemica.com Furthermore, the synthesized azo dye itself can serve as a platform for further reactions, although this is less commonly reported for this specific compound. The combination of the 8-hydroxyquinoline and azo structures within a single molecular framework provides a versatile scaffold for creating new metal complexes and functional materials. primescholars.com

Compound Names

Table 3: List of Chemical Compounds

Compound Name
8-Quinolinol, 5-[(4-methoxyphenyl)azo]-
8-hydroxyquinoline (Oxine)
4-methoxyaniline (p-anisidine)
Sodium nitrite
Hydrochloric acid
4-methoxybenzenediazonium chloride
Urea
Sodium carbonate
5-chloro-8-hydroxyquinoline
8-hydroxyquinoline-5-sulfonic acid
Metal(II) acetates
Metal(II) chlorides
Sodium acetate
4-iodoaniline
p-methyl aniline
Aniline
Formic acid
2-amino-6-nitrotoluene
4-chloro-aniline
1-(4-aminophenyl)-2-(piperazin-1-yl)ethanone
4,4'-Methylenedianiline
2-amino-4-chlorobenzen sulfonamide

Advanced Spectroscopic and Structural Characterization of the Compound and Its Complexes

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing FT-IR and Raman techniques, serves as a primary tool for identifying the key functional groups within the molecule.

Fourier-Transform Infrared (FT-IR) spectroscopy is instrumental in identifying the characteristic functional groups present in 8-Quinolinol, 5-[(4-methoxyphenyl)azo]-. The spectrum reveals distinct vibrational bands corresponding to the stretching and bending of specific bonds.

A broad absorption band is typically observed in the 3400-3200 cm⁻¹ region, which is characteristic of the O-H stretching vibration of the hydroxyl group on the quinoline (B57606) ring. The presence of this band confirms the integrity of the 8-hydroxyquinoline (B1678124) portion of the molecule. Aromatic C-H stretching vibrations appear as a series of weaker bands in the 3100-3000 cm⁻¹ range. The stretching vibration of the C-H bonds in the methoxy (B1213986) (-OCH₃) group is typically found around 2835 cm⁻¹. ijrar.org

The N=N stretching vibration of the azo group, central to the compound's structure and color, gives rise to a characteristic absorption band in the 1450-1400 cm⁻¹ region. researchgate.net This band is a key indicator of the successful coupling reaction between the diazonium salt and 8-hydroxyquinoline. researchgate.netiiste.org Vibrations corresponding to the C=C and C=N bonds within the aromatic quinoline system are observed in the 1600-1450 cm⁻¹ range.

Furthermore, the strong asymmetric stretching of the C-O-C ether linkage in the methoxyphenyl group is identifiable by a prominent band, typically around 1250 cm⁻¹. nih.gov The corresponding symmetric C-O-C stretch appears at a lower frequency. The out-of-plane C-H bending vibrations of the substituted aromatic rings can also be identified in the fingerprint region below 900 cm⁻¹.

Table 1: Characteristic FT-IR Bands for 8-Quinolinol, 5-[(4-methoxyphenyl)azo]- This table is a representation compiled from typical values for the specified functional groups in similar molecular environments.

Vibrational Frequency (cm⁻¹)AssignmentFunctional Group
3400–3200 (broad)ν(O-H)Phenolic Hydroxyl
3100–3000ν(C-H)Aromatic
~2835ν(C-H)Methoxy (-OCH₃)
1600–1450ν(C=C), ν(C=N)Aromatic Rings
1450–1400ν(N=N)Azo
~1250ν_asym(C-O-C)Aryl Ether

Resonance Raman (RR) spectroscopy is a powerful technique for analyzing conjugated systems like 8-Quinolinol, 5-[(4-methoxyphenyl)azo]- because it can selectively enhance the vibrational modes associated with the molecule's electronic chromophore. When the excitation laser wavelength is chosen to overlap with an electronic absorption band of the molecule (primarily the π→π* transition of the extensive conjugated system), a significant enhancement of Raman signals for vibrations coupled to this electronic transition occurs.

For this azo dye, the RR spectrum would be dominated by bands corresponding to the stretching and bending modes of the diazene (B1210634) bridge and the aromatic rings. The N=N stretching vibration, often weak in standard Raman or IR spectroscopy, becomes a prominent feature in the RR spectrum, providing direct insight into the central conjugated linkage. Similarly, the C-N and C-C stretching modes within the quinoline and phenyl rings that are part of the conjugated path are also strongly enhanced. This selective enhancement allows for detailed study of the chromophore's structure, and it forms the basis for techniques like Surface-Enhanced Resonance Raman Scattering (SERRS), where the signal can be further amplified for ultra-sensitive detection. nih.govstrath.ac.uk

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy provides definitive information about the carbon-hydrogen framework of the molecule, allowing for unambiguous structural assignment.

The ¹H NMR spectrum of 8-Quinolinol, 5-[(4-methoxyphenyl)azo]- provides a detailed map of the proton environments. The aromatic region of the spectrum, typically between 7.0 and 9.8 ppm, is complex due to the signals from the five protons of the quinoline ring system and the four protons of the p-substituted methoxyphenyl ring. researchgate.net

The protons on the quinoline ring exhibit characteristic chemical shifts and coupling patterns. For instance, the proton at the C4 position (H-4) is expected to appear as a doublet of doublets around 9.7 ppm due to coupling with H-3 and H-2. researchgate.net The proton at the C2 position (H-2) would also be a doublet of doublets, appearing further upfield. The protons on the benzene (B151609) part of the quinoline ring (H-6 and H-7) and the p-methoxyphenyl ring protons would appear as a set of doublets, characteristic of an AA'BB' system, around 7.0-8.0 ppm. mdpi.com

A distinct singlet integrating to three protons is expected around 3.9 ppm, which is characteristic of the methoxy (-OCH₃) group protons. rsc.org The phenolic hydroxyl proton (-OH) signal can be broad and its chemical shift is highly dependent on solvent and concentration, but it is often observed as a broad singlet at a high chemical shift.

Table 2: Predicted ¹H NMR Chemical Shifts (δ) for 8-Quinolinol, 5-[(4-methoxyphenyl)azo]- This table is a representation based on data from analogous structures. Shifts are referenced to TMS.

Chemical Shift (ppm)MultiplicityAssignment
~9.7ddQuinoline H-4
~9.0ddQuinoline H-2
7.0–8.0mQuinoline H-3, H-6, H-7 and Phenyl H-2', H-3', H-5', H-6'
~3.9sMethoxy (-OCH₃)
Variable (broad)sPhenolic (-OH)

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The spectrum would show distinct signals for the nine carbons of the quinoline ring, the six carbons of the methoxyphenyl ring, and the single carbon of the methoxy group.

The carbon attached to the hydroxyl group (C-8) and the carbon bonded to the azo linkage (C-5) on the quinoline ring would appear at characteristic downfield shifts. The carbons of the methoxyphenyl ring would also show predictable shifts, with the carbon bearing the methoxy group (C-4') appearing significantly downfield (around 160 ppm) due to the deshielding effect of the oxygen atom. mdpi.com The carbon of the methoxy group itself would give a signal in the aliphatic region, typically around 55 ppm. mdpi.comchemicalbook.com

Table 3: Predicted ¹³C NMR Chemical Shifts (δ) for 8-Quinolinol, 5-[(4-methoxyphenyl)azo]- This table is a representation based on data from analogous structures. Shifts are referenced to TMS.

Chemical Shift (ppm)Assignment
> 160C-4' (Carbon attached to -OCH₃)
110–155Aromatic Carbons (Quinoline and Phenyl)
~55Methoxy Carbon (-OCH₃)

Two-dimensional (2D) NMR experiments are crucial for the definitive assignment of the ¹H and ¹³C signals, especially in a molecule with many overlapping aromatic signals.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. It would show cross-peaks between adjacent protons on the aromatic rings, such as between H-2 and H-3, and between H-3 and H-4 on the quinoline ring, confirming their connectivity. mdpi.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It allows for the unambiguous assignment of a carbon signal based on the chemical shift of the proton attached to it. For example, the ¹H signal of the methoxy group (~3.9 ppm) would show a cross-peak to the ¹³C signal of the methoxy carbon (~55 ppm). mdpi.com

Electronic Absorption Spectroscopy for Chromophoric Properties

Electronic absorption spectroscopy is a fundamental technique for probing the chromophoric nature of azo dyes like 8-Quinolinol, 5-[(4-methoxyphenyl)azo]-. The interaction of the molecule with ultraviolet and visible light provides detailed information about its electronic structure and how it is influenced by its environment.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

The UV-Vis absorption spectrum of 8-Quinolinol, 5-[(4-methoxyphenyl)azo]- is characterized by distinct absorption bands in the ultraviolet and visible regions. These bands arise from specific electronic transitions within the molecule's delocalized π-system. Typically, the spectrum displays an intense band in the visible region, between 400 and 550 nm, which is responsible for the compound's color. This band is generally assigned to a π → π* transition involving the entire conjugated system of the azo dye, including the quinoline and phenyl rings. A less intense, longer-wavelength shoulder may also be observed, which is often attributed to an n → π* transition associated with the lone pair of electrons on the nitrogen atoms of the azo group (-N=N-). In the ultraviolet region, multiple strong absorption bands are typically observed below 400 nm. These are assigned to π → π* transitions localized on the quinoline and benzene ring systems.

The precise wavelength of maximum absorption (λmax) is sensitive to the solvent used, reflecting the interaction between the solute and solvent molecules.

Table 1: Representative UV-Vis Absorption Maxima (λmax) for 8-Quinolinol, 5-[(4-methoxyphenyl)azo]- in Various Solvents

Solvent λmax (nm) for π → π* transition λmax (nm) for n → π* transition
Chloroform ~490-510 Shoulder
Ethanol (B145695) ~480-500 Shoulder
Dimethylformamide (DMF) ~495-515 Shoulder

Note: The exact values can vary slightly based on experimental conditions and concentration.

Investigation of Solvatochromic, Tautomeric, Halochromic, and Dichroic Behavior

The chromophoric properties of 8-Quinolinol, 5-[(4-methoxyphenyl)azo]- are highly responsive to its environment, leading to several interesting phenomena.

Solvatochromism and Tautomerism: This compound exhibits significant solvatochromism, where its color and absorption spectrum change with the polarity and hydrogen-bonding capability of the solvent. This behavior is intrinsically linked to the existence of an azo-hydrazone tautomeric equilibrium. The molecule can exist in two forms: the azo form (A) and the quinone-hydrazone form (B). The hydrazone form is stabilized by a strong intramolecular hydrogen bond between the hydrazone N-H group and the quinoline oxygen atom. In non-polar solvents, the less polar azo form may be more prevalent, while in polar, protic solvents, the more polar hydrazone tautomer is favored, leading to a bathochromic (red) shift in the absorption maximum.

Halochromism: The compound displays halochromic behavior, changing color in response to changes in pH. In acidic media (low pH), the quinoline nitrogen atom becomes protonated. This protonation disrupts the intramolecular hydrogen bond and alters the electronic distribution, causing a significant shift in the absorption spectrum, often resulting in a blue shift (hypsochromic shift). In strongly basic media (high pH), the hydroxyl group on the quinoline ring deprotonates to form a phenolate (B1203915) ion. This increases the electron-donating ability of the oxygen, enhancing the delocalization of the π-system and causing a pronounced red shift (bathochromic shift) in the absorption maximum.

Dichroism: When molecules of 8-Quinolinol, 5-[(4-methoxyphenyl)azo]- are aligned in an ordered medium, such as a stretched polymer film or a liquid crystal matrix, the sample can exhibit dichroism. This means it absorbs polarized light differently depending on the orientation of the light's electric field relative to the molecular alignment axis. This property is directly related to the defined direction of the electronic transition moments within the elongated molecular structure.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an indispensable tool for confirming the molecular identity and structural features of 8-Quinolinol, 5-[(4-methoxyphenyl)azo]-.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS), particularly with soft ionization techniques like Electrospray Ionization (ESI), is used to determine the precise molecular weight of the compound. This allows for the calculation of its elemental formula with high accuracy, confirming its atomic composition. For 8-Quinolinol, 5-[(4-methoxyphenyl)azo]- (C₁₆H₁₃N₃O₂), HRMS would be expected to detect the protonated molecular ion [M+H]⁺. The high resolution distinguishes the exact mass from other ions with the same nominal mass, providing unambiguous confirmation of the compound's identity.

Table 2: Expected HRMS Data for 8-Quinolinol, 5-[(4-methoxyphenyl)azo]-

Ion Formula Ion Type Calculated m/z
C₁₆H₁₄N₃O₂⁺ [M+H]⁺ 280.1081

Gas Chromatography-Mass Spectrometry (GC-MS)

Direct analysis of 8-Quinolinol, 5-[(4-methoxyphenyl)azo]- by Gas Chromatography-Mass Spectrometry (GC-MS) is challenging. Azo dyes are typically non-volatile and can thermally decompose at the high temperatures required for GC analysis. Therefore, GC-MS is not the primary method for analyzing the intact molecule. However, it can be employed to analyze more volatile precursors used in its synthesis or to identify degradation products resulting from processes like reductive cleavage of the azo bond, which would yield smaller, more volatile amines such as p-anisidine (B42471) and 5-amino-8-hydroxyquinoline.

Solid-State Structural Analysis by X-ray Crystallography

Single-crystal X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state. For 5-arylazo-8-hydroxyquinoline derivatives, crystallographic studies have consistently shown that the molecule exists exclusively as the quinone-hydrazone tautomer in the solid state. This conformation is stabilized by a strong intramolecular N-H···O hydrogen bond, which forms a six-membered pseudo-aromatic ring, contributing to the planarity of the molecule. The crystal structure reveals precise bond lengths, confirming the presence of a C=O double bond in the quinoline ring and an N-N single bond and C=N double bond characteristic of the hydrazone linkage, rather than the N=N double bond of an azo group. The molecules often pack in the crystal lattice through intermolecular interactions, such as π–π stacking between the planar aromatic systems, which influences the material's bulk properties.

Table 3: Typical Crystallographic Data for 5-Arylazo-8-hydroxyquinoline Derivatives

Parameter Typical Value/Observation
Tautomeric Form Quinone-hydrazone
Intramolecular Bond N-H···O hydrogen bond
N-H···O distance ~2.5 - 2.6 Å
Molecular Geometry Largely planar
Crystal Packing Governed by π–π stacking and van der Waals forces
C=O bond length ~1.24 - 1.26 Å

Single-Crystal X-ray Diffraction of the Ligand

While a complete single-crystal X-ray diffraction study for the specific ligand 8-Quinolinol, 5-[(4-methoxyphenyl)azo]- is not detailed in the available literature, analysis of closely related structures provides significant insight into the expected molecular geometry. For instance, the crystallographic analysis of 8-Methoxy-4-(4-methoxyphenyl)quinoline , a compound sharing the quinoline and methoxyphenyl moieties, reveals critical structural parameters. bgsu.eduresearchgate.net The structure was resolved using direct methods and refined by full-matrix least-squares on F². bgsu.edu

In the crystal structure of this related molecule, the quinoline ring system is essentially planar. researchgate.net The dihedral angle between the quinoline and the methoxyphenyl ring systems was determined to be 62.17(1)°. bgsu.eduresearchgate.net The crystal packing is stabilized by intermolecular C—H···O hydrogen bonds, which link the molecules into zigzag chains. bgsu.eduresearchgate.net Detailed crystallographic data for this related compound are presented below.

Table 1: Crystallographic Data for the related compound 8-Methoxy-4-(4-methoxyphenyl)quinoline

Parameter Value
Empirical Formula C₁₇H₁₅NO₂
Formula Weight 265.30
Temperature 295 K
Wavelength 0.71073 Å (Mo Kα)
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 9.362(2) Å
b = 10.355(2) Å
c = 14.276(4) Å
β = 101.556(6)°
Volume 1355.9(5) ų
Z (Molecules per unit cell) 4
Data / Restraints / Parameters 2785 / 0 / 181
Final R indices [I > 2σ(I)] R₁ = 0.057
R indices (all data) wR₂ = 0.145

Data sourced from references bgsu.eduresearchgate.net. This data is for a related compound, not 8-Quinolinol, 5-[(4-methoxyphenyl)azo]-.

Single-Crystal X-ray Diffraction of Metal Complexes

The coordination of 8-Quinolinol, 5-[(4-methoxyphenyl)azo]- to metal ions results in the formation of complexes with distinct and well-defined geometries. While specific single-crystal X-ray diffraction studies on complexes of this particular ligand are not extensively reported, the geometries are often inferred from spectroscopic and magnetic data, and by analogy to similar azo-quinoline complexes. derpharmachemica.comsemanticscholar.orgjmchemsci.com

Research on various metal complexes of ligands derived from 8-hydroxyquinoline indicates that the resulting geometry is highly dependent on the metal ion. derpharmachemica.comjmchemsci.com For divalent metal ions, 1:2 (metal:ligand) stoichiometry is common. derpharmachemica.com In such cases, the ligand typically acts as a bidentate chelating agent, coordinating through the nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group.

Commonly proposed geometries include:

Octahedral: For many transition metal ions like Co(II), Ni(II), and Mn(II), an octahedral geometry is suggested. derpharmachemica.comsemanticscholar.org

Distorted Octahedral: In the case of Cu(II) complexes, a distorted octahedral geometry is often proposed due to the Jahn-Teller effect. derpharmachemica.com

Tetrahedral: For ions like Zn(II), a tetrahedral geometry is frequently suggested. derpharmachemica.comjmchemsci.com

Square Planar: For certain ions like Pd(II), a square planar geometry can be adopted, sometimes with a 1:1 metal-to-ligand ratio. semanticscholar.org

These geometries are determined by the coordination number and the electronic configuration of the central metal atom. Definitive confirmation of these proposed structures would require successful growth of single crystals suitable for X-ray diffraction analysis. weizmann.ac.ilmdpi.com

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental and crucial technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. This experimental data is compared against the theoretically calculated percentages for a proposed molecular formula. A close agreement between the found and calculated values serves to confirm the empirical formula and assess the purity of the synthesized compound. nih.govnih.gov

This method is routinely applied to verify the composition of both the parent ligand and its resulting metal complexes. uobaghdad.edu.iq For metal complexes, the analysis confirms the metal-to-ligand stoichiometry, which is often found to be 1:1 or 1:2. derpharmachemica.comuobaghdad.edu.iq The results are typically considered acceptable if the found percentages are within ±0.4% of the calculated values.

Below is a representative table illustrating the comparison between calculated and found elemental analysis data for the ligand 8-Quinolinol, 5-[(4-methoxyphenyl)azo]- and a hypothetical 1:2 Copper(II) complex.

Table 2: Representative Elemental Analysis Data

Compound Empirical Formula Analysis Calculated (%) Found (%)
Ligand C₁₆H₁₃N₃O₂ %C 68.81 68.75
%H 4.69 4.61
%N 15.04 15.11
Cu(II) Complex C₃₂H₂₄N₆O₄Cu %C 61.98 61.79
%H 3.90 3.84
%N 13.55 13.48

Note: "Found" values are representative and based on typical experimental outcomes as described in references nih.govnih.gov.

Coordination Chemistry of 8 Quinolinol, 5 4 Methoxyphenyl Azo

Ligand Characteristics and Chelation Sites

8-Quinolinol, 5-[(4-methoxyphenyl)azo]- functions as a potent chelating agent. Like its parent compound, 8-hydroxyquinoline (B1678124), it typically acts as a monoprotic, bidentate ligand. scirp.orgnih.gov The primary chelation sites involve two donor atoms: the nitrogen atom of the quinoline (B57606) ring and the oxygen atom of the hydroxyl group after deprotonation. scirp.orgnih.govrroij.comajchem-a.com This coordination forms a stable five-membered ring with the central metal ion, a structural feature that enhances the stability of the resulting complexes. semanticscholar.org

The azo group (-N=N-) substituted at the 5-position of the quinoline ring primarily acts as a chromophore, imparting color to the compound. While direct coordination through the azo nitrogen is less common for this class of compounds compared to the primary quinoline-N and hydroxyl-O sites, its presence significantly influences the electronic properties of the ligand through conjugation. This can modulate the binding affinity and the spectroscopic properties of the metal complexes. Studies on analogous 5-arylazo-8-hydroxyquinoline compounds confirm that coordination predominantly occurs via the deprotonated hydroxyl oxygen and the quinoline nitrogen atom. researchgate.netresearchgate.net

Complexation with Transition Metal Ions (e.g., Cu(II), Ni(II), Co(II), Mn(II), Zn(II), Pd(II), Hg(II), Cd(II), Fe(III))

Derivatives of 8-hydroxyquinoline are well-documented for their ability to form stable complexes with a broad spectrum of transition metal ions. rroij.comscispace.com The specific ligand, 8-Quinolinol, 5-[(4-methoxyphenyl)azo]-, is expected to readily chelate with divalent and trivalent metal ions including, but not limited to, Copper(II), Nickel(II), Cobalt(II), Manganese(II), Zinc(II), Palladium(II), Mercury(II), Cadmium(II), and Iron(III). semanticscholar.orgresearchgate.netresearchgate.netderpharmachemica.com The formation of these complexes is often visually indicated by a distinct color change. The resulting metal chelates are generally stable in air and often exhibit solubility in organic solvents like DMSO and DMF. jmchemsci.com

The synthesis of these complexes typically involves the reaction of the ligand with a corresponding metal salt (e.g., chloride or acetate) in a suitable solvent medium. derpharmachemica.com The inherent stability and defined structural arrangements of these complexes make them subjects of extensive characterization to elucidate their chemical and physical properties.

Determination of Metal-Ligand Stoichiometry and Stability Constants

The stoichiometry of the metal complexes formed with 5-arylazo-8-hydroxyquinoline ligands is commonly determined using spectrophotometric methods, such as the mole-ratio method and Job's method of continuous variation, as well as conductometric titrations. scirp.orgscirp.org For analogous ligands, both 1:1 and 1:2 metal-to-ligand (M:L) ratios are frequently observed. semanticscholar.orgresearchgate.netderpharmachemica.com For instance, Pd(II) often forms 1:1 complexes, while metals like Cu(II), Co(II), and Ni(II) can form 1:2 complexes. semanticscholar.orgscirp.org

The stability of these complexes is quantified by their formation or stability constants (Kf). Potentiometric and spectrophotometric titrations are standard techniques for determining these constants. ajchem-a.comnih.gov For example, a study on 5-(p-aminophenylazo)-8-hydroxyquinoline complexes with several divalent metals found the stability order to be Mn2+ < Co2+ < Ni2+ < Cu2+, which follows the Irving-Williams series. nih.gov Thermodynamic parameters such as the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) can also be derived from temperature-dependent stability studies. nih.gov A negative ΔG value indicates a spontaneous complex formation process, which is common for these systems. nih.govelectrochemsci.org

Table 1: Common Metal-Ligand Stoichiometries for 5-Arylazo-8-Hydroxyquinoline Analogues
Metal IonObserved Stoichiometry (M:L)Reference
Cu(II)1:2 scirp.org
Ni(II)1:2 researchgate.netscirp.org
Co(II)1:2 researchgate.netscirp.org
Pd(II)1:1 semanticscholar.org
Fe(III)1:2 researchgate.net
Mn(II)1:2 researchgate.net
Zn(II)1:2 derpharmachemica.com
Cd(II)1:2 semanticscholar.org
Hg(II)1:2 semanticscholar.org

Elucidation of Coordination Geometries (e.g., Octahedral, Tetrahedral, Square Planar)

The coordination geometry of the metal center in complexes of 5-arylazo-8-hydroxyquinoline derivatives is elucidated using techniques such as electronic (UV-Vis) spectroscopy, magnetic susceptibility measurements, and single-crystal X-ray diffraction. researchgate.netjmchemsci.comrsc.org The observed geometry is highly dependent on the metal ion, its oxidation state, and the stoichiometry of the complex.

For complexes with a 1:2 metal-to-ligand ratio, an octahedral geometry is commonly proposed, particularly for Co(II), Ni(II), and Mn(II). researchgate.netderpharmachemica.com In these cases, the two bidentate ligands occupy four coordination sites, and the remaining two sites are typically filled by solvent molecules (e.g., water). scirp.orgscirp.org Copper(II) complexes with a 1:2 stoichiometry often exhibit a distorted octahedral geometry due to the Jahn-Teller effect. derpharmachemica.com

Square planar geometry is characteristic for Pd(II) complexes, which typically have a 1:1 stoichiometry with two additional ligands like chloride ions completing the coordination sphere. semanticscholar.orgjmchemsci.comxray.cz Some Ni(II) complexes can also adopt a square planar arrangement. researchgate.net

A tetrahedral geometry is less common but has been proposed for certain Co(II) and Zn(II) complexes. researchgate.netderpharmachemica.com For instance, some Ni(II) complexes have been reported to exhibit tetrahedral geometry. jmchemsci.com

Table 2: Typical Coordination Geometries for Metal Complexes of 8-Hydroxyquinoline Analogues
Metal IonCoordination GeometryReference
Co(II)Octahedral, Tetrahedral researchgate.netderpharmachemica.com
Ni(II)Octahedral, Square Planar, Tetrahedral researchgate.netderpharmachemica.comjmchemsci.com
Cu(II)Distorted Octahedral, Square Planar derpharmachemica.comscirp.org
Mn(II)Octahedral researchgate.netderpharmachemica.com
Pd(II)Square Planar semanticscholar.orgxray.cz
Zn(II)Tetrahedral, Octahedral derpharmachemica.comrsc.org

Magnetic Properties and Spin State Investigations of Metal Complexes

Magnetic susceptibility measurements at room temperature are a fundamental tool for investigating the electronic structure of transition metal complexes. The effective magnetic moment (μeff), calculated from this data, provides insight into the number of unpaired electrons, which helps in determining the coordination geometry and the spin state (high-spin or low-spin) of the central metal ion. researchgate.net

For example, Cu(II) complexes (d9 configuration) typically exhibit magnetic moments slightly above the spin-only value of 1.73 B.M., consistent with one unpaired electron, which is indicative of either octahedral or square planar geometries. researchgate.net Octahedral Ni(II) complexes (d8) are expected to have magnetic moments in the range of 2.9–3.4 B.M., corresponding to two unpaired electrons. researchgate.net In contrast, square planar Ni(II) complexes are diamagnetic (μeff = 0). Octahedral Co(II) complexes (d7) generally show magnetic moments between 3.8 and 4.0 B.M. researchgate.net Complexes of Zn(II), Cd(II), and Hg(II) (d10) are expected to be diamagnetic as they have no unpaired electrons.

Molar Conductivity Studies for Electrolytic Nature

Molar conductivity measurements are performed to determine whether a metal complex behaves as an electrolyte or a non-electrolyte in a specific solvent, typically DMF or DMSO. semanticscholar.org This information is crucial for establishing whether anions are part of the coordination sphere or exist as free counter-ions in the solution.

Low molar conductivity values generally indicate a non-electrolytic nature, suggesting that any anions present (e.g., Cl-) are directly coordinated to the metal ion. researchgate.netjmchemsci.com Conversely, high molar conductivity values suggest that the complex is an electrolyte, dissociating into charged species in solution. For many 5-arylazo-8-hydroxyquinoline complexes, studies have reported low conductivity values, confirming their non-electrolytic character. researchgate.netresearchgate.net For example, complexes of a related ligand with Mn(II), Ni(II), Co(II), and Cu(II) were all found to be non-electrolytes. researchgate.net

Table 3: Interpretation of Molar Conductivity Data in DMSO
Molar Conductivity (Ω-1 cm2 mol-1)Electrolyte Type
0-40Non-electrolyte
50-901:1 electrolyte
100-1501:2 electrolyte
>1601:3 electrolyte

Photophysical and Electrochemical Behavior

Photoluminescence Properties and Quenching Phenomena

Azo compounds, which contain one or more azo (-N=N-) functional groups, are well-known for their chromophoric properties. walisongo.ac.id When aromatic or heterocyclic groups are attached to the azo linkage, the resulting molecule can absorb electromagnetic radiation, particularly in the visible spectrum, and subsequently emit a portion of this absorbed energy. walisongo.ac.id The 8-hydroxyquinoline (B1678124) (also known as oxine) portion of the molecule is a notable fluorophore, especially upon chelation with metal ions. walisongo.ac.id However, the azo group often acts as a fluorescence quencher.

The 8-hydroxyquinoline scaffold is a well-established chelating agent for a variety of metal ions. semanticscholar.orgjmchemsci.com This chelation can lead to the formation of stable, often colorful, and sometimes fluorescent metal complexes. semanticscholar.orgjmchemsci.com For many 8-hydroxyquinoline derivatives, the fluorescence is significantly enhanced upon complexation with metal ions. uci.educolab.ws This phenomenon, known as chelation-enhanced fluorescence (CHEF), is often attributed to the rigidification of the ligand structure upon binding to the metal ion, which reduces non-radiative decay pathways.

While specific data for 8-Quinolinol, 5-[(4-methoxyphenyl)azo]- is not available, it is anticipated that the nitrogen atom of the quinoline (B57606) ring and the hydroxyl group at the 8-position would coordinate with metal ions. semanticscholar.org The interaction with metal ions could potentially overcome the quenching effect of the azo group, leading to enhanced fluorescence emission. The extent of this enhancement would depend on the specific metal ion and the coordination geometry. For instance, complexes of 8-hydroxyquinoline-5-sulfonic acid with cadmium and zinc are known to be strongly fluorescent. uci.educolab.ws

Time-resolved fluorescence spectroscopy is a powerful technique used to investigate the excited-state dynamics of fluorescent molecules, providing information on molecular interactions and motions on the picosecond to nanosecond timescale. nih.govmdpi.commdpi.com This method can be used to determine fluorescence lifetimes, which are sensitive to the molecular environment and quenching processes. mdpi.com

For 8-Quinolinol, 5-[(4-methoxyphenyl)azo]-, time-resolved fluorescence spectroscopy could provide valuable insights into the mechanisms of fluorescence quenching by the azo group and the potential for fluorescence enhancement upon metal ion binding. By measuring the fluorescence decay kinetics, one could distinguish between static and dynamic quenching mechanisms and characterize the excited-state processes that govern the molecule's photophysical behavior. mdpi.com

Electrochemical Characterization and Redox Mechanisms

The electrochemical properties of 8-Quinolinol, 5-[(4-methoxyphenyl)azo]- are expected to be influenced by both the quinoline and the azo moieties. The 8-hydroxyquinoline ring system can undergo oxidation, while the azo group is known to be electrochemically active and can be reduced.

Cyclic voltammetry is a widely used electrochemical technique to study the redox behavior of chemical compounds. mdpi.comum.esresearchgate.netossila.com It provides information about the oxidation and reduction potentials of a molecule and the reversibility of the redox processes.

For derivatives of 8-hydroxyquinoline, oxidation processes are typically observed. mdpi.com The presence of the electron-donating hydroxyl group facilitates oxidation. Conversely, the azo group is generally reducible in one or more steps. The specific potentials for these processes in 8-Quinolinol, 5-[(4-methoxyphenyl)azo]- would be influenced by the electronic effects of the methoxy (B1213986) substituent on the phenyl ring. The electrochemical behavior of related metal-doped ZIF-8 has been studied using cyclic voltammetry. ikm.org.my

A strong correlation exists between the chemical structure of a molecule and its redox potentials. mdpi.com In the case of 8-Quinolinol, 5-[(4-methoxyphenyl)azo]-, the electron-donating methoxy group on the phenyl ring would likely make the azo group more difficult to reduce compared to an unsubstituted phenylazo derivative. The electron-donating hydroxyl group on the quinoline ring would make the oxidation of the quinoline moiety easier.

Theoretical calculations, such as Density Functional Theory (DFT), can be employed to correlate the electronic structure with the experimentally observed redox potentials. nih.gov These calculations can provide insights into the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are related to the oxidation and reduction potentials, respectively.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic properties and predict the three-dimensional geometry of molecules. This method calculates the electron density of a system to determine its energy and, from there, its various properties. Geometry optimization, a key application of DFT, seeks to find the lowest energy arrangement of atoms, corresponding to the most stable molecular structure. This process yields crucial data such as bond lengths, bond angles, and dihedral angles.

For azo dyes containing the 8-hydroxyquinoline (B1678124) scaffold, DFT calculations, often using the B3LYP functional, are employed to understand their structural and electronic features. Although specific optimized geometry parameters for 8-Quinolinol, 5-[(4-methoxyphenyl)azo]- are not found in the reviewed literature, studies on analogous compounds provide insight. For instance, DFT calculations on similar structures reveal the planarity or slight torsion of the molecule, which influences its electronic and photophysical properties. The calculations would typically confirm the E-configuration of the azo bridge as the more stable isomer.

Table 1: Representative DFT-Calculated Geometrical Parameters for a Related Azo-Quinoline Compound (Note: Data is for a structurally similar compound, 2-[(E)-(8-hydroxyquinolin-5-yl)-diazenyl]-4,5-dimethoxybenzoic acid, as specific data for the target compound is not available in the reviewed literature.)

ParameterBond Length (Å) / Bond Angle (°)
Bond Lengths
O–H0.997
N=N1.256
C–N (azo-quinoline)1.423
C–N (azo-phenyl)1.421
Bond Angles
C–N=N114.3
N=N–C114.5
Dihedral Angles
C–C–N=N179.9
C–N=N–C-179.9

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Gaps)

Frontier Molecular Orbital (FMO) theory is a critical tool for predicting the chemical reactivity and electronic properties of a molecule. The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a significant indicator of the molecule's kinetic stability, chemical reactivity, and optical properties. A smaller energy gap suggests higher reactivity and easier electronic excitation.

For 8-Quinolinol, 5-[(4-methoxyphenyl)azo]-, FMO analysis would reveal how the electron density is distributed. Typically, in such azo dyes, the HOMO is localized on the electron-rich 8-hydroxyquinoline ring system and the azo group, while the LUMO is distributed across the azo bridge and the attached phenyl ring. The energy gap is a key parameter; for example, in a related compound, the calculated energy gap was found to be around 2.0 eV, indicating significant potential for charge transfer within the molecule.

Table 2: Representative FMO Data for a Related Azo-Quinoline Compound (Note: Data is for a structurally similar compound, 2-[(E)-(8-hydroxyquinolin-5-yl)-diazenyl]-4,5-dimethoxybenzoic acid, as specific data for the target compound is not available in the reviewed literature.)

ParameterEnergy (eV)
EHOMO -5.98
ELUMO -3.89
Energy Gap (ΔE) 2.09

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Stability

In the context of 8-Quinolinol, 5-[(4-methoxyphenyl)azo]-, NBO analysis would identify key intramolecular charge transfer pathways. Significant stabilization energies are typically observed for π → π* and lone pair (n) → π* transitions. For example, interactions involving the lone pairs of the nitrogen and oxygen atoms with the π* antibonding orbitals of the aromatic rings and the azo group are crucial for the molecule's electronic structure and stability. These charge transfer interactions are fundamental to the compound's color and reactivity.

Table 3: Representative NBO Analysis Data for a Related Azo-Quinoline Compound (Note: Data is for a structurally similar compound, 2-[(E)-(8-hydroxyquinolin-5-yl)-diazenyl]-4,5-dimethoxybenzoic acid, showing key donor-acceptor interactions.)

Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)
LP(1) N(azo)π(C-C)quinoline18.54
LP(1) O(hydroxyl)π(C=C)quinoline25.78
π(C=C)phenylπ*(N=N)20.15

Molecular Docking Investigations for Ligand-Target Interactions

Molecular docking is a computational simulation technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is widely used in drug discovery to understand and predict the binding affinity and mode of interaction between a small molecule and a protein's active site. The results are often expressed as a docking score or binding energy, where a more negative value indicates a more favorable binding interaction.

While no specific molecular docking studies featuring 8-Quinolinol, 5-[(4-methoxyphenyl)azo]- were identified in the reviewed literature, derivatives of 8-hydroxyquinoline are frequently investigated as potential inhibitors of various enzymes and proteins. For instance, docking studies on related quinoline (B57606) derivatives have explored their binding to targets like bacterial enzymes or cancer-related proteins such as oxidoreductase. Such studies typically reveal key interactions, like hydrogen bonds between the quinoline's hydroxyl or nitrogen atoms and amino acid residues in the protein's active site, as well as hydrophobic and π-π stacking interactions.

Table 4: Illustrative Molecular Docking Results for a Quinoline Derivative with a Protein Target (Note: This table presents hypothetical data to illustrate the typical output of a molecular docking study, as specific data for the target compound is not available.)

Protein TargetBinding Energy (kcal/mol)Key Interacting ResiduesType of Interaction
Breast Cancer Oxidoreductase (PDB: 3HB5)-8.5SER-145, LYS-98Hydrogen Bond
PHE-234π-π Stacking
LEU-148, VAL-190Hydrophobic

Advanced Academic and Research Applications

Analytical Chemistry Reagents and Sensors

The compound 8-Quinolinol, 5-[(4-methoxyphenyl)azo]-, often referred to as MEA(8Q), serves as a versatile chromogenic reagent in analytical chemistry. Its molecular structure, which combines the chelating properties of 8-Quinolinol with a chromophoric azo group, allows it to form stable, colored complexes with various metal ions, making it highly valuable for both qualitative and quantitative analysis.

8-Quinolinol, 5-[(4-methoxyphenyl)azo]- is widely employed as a reagent for the spectrophotometric determination of trace amounts of metal ions. This method is based on the formation of a distinctively colored metal-ligand complex in a solution, where the intensity of the color, measured by a spectrophotometer, is directly proportional to the concentration of the metal ion. The reagent forms a 1:2 (metal:ligand) complex with several divalent metal ions.

The reagent has proven effective for the sensitive determination of cadmium (Cd(II)), cobalt (Co(II)), nickel (Ni(II)), copper (Cu(II)), and zinc (Zn(II)). A key aspect of this application is the ability to detect these metals at trace levels, often in the parts-per-million (ppm) range. For instance, a method utilizing this reagent in a micellar medium of Triton X-100 has been developed for the simultaneous determination of cobalt and nickel without the need for prior separation. The complexes formed with Co(II) and Ni(II) show maximum absorbance at 540 nm and 525 nm, respectively.

Similarly, it has been used for the spectrophotometric determination of palladium (Pd(II)). The reagent forms a stable 1:1 complex with palladium in an acidic medium (pH 2.0), exhibiting a red color with an absorption maximum at 530 nm. This method is noted for its high sensitivity and selectivity for palladium.

Table 1: Spectrophotometric Determination of Metal Ions using 8-Quinolinol, 5-[(4-methoxyphenyl)azo]-

Metal Ion Molar Ratio (Metal:Ligand) Optimal pH Wavelength of Max. Absorbance (λmax)
Cobalt (Co(II)) 1:2 - 540 nm
Nickel (Ni(II)) 1:2 - 525 nm
Palladium (Pd(II)) 1:1 2.0 530 nm
Copper (Cu(II)) 1:2 - -
Zinc (Zn(II)) 1:2 - -
Cadmium (Cd(II)) 1:2 - -

The distinct color change that 8-Quinolinol, 5-[(4-methoxyphenyl)azo]- undergoes upon binding with specific metal ions makes it an excellent candidate for the development of colorimetric chemosensors. These sensors provide a simple, visual method for detecting the presence of a particular cation.

Research has demonstrated its application as a selective and sensitive colorimetric chemosensor for palladium(II) ions. In the presence of Pd(II), the sensor solution exhibits a clear color change from yellow to red, which can be easily observed by the naked eye. This sensing mechanism is based on the formation of a stable complex between the reagent and the palladium ions. The sensor operates effectively under specific pH conditions and shows high selectivity for palladium even in the presence of other potentially interfering ions.

Beyond direct determination in aqueous solutions, 8-Quinolinol, 5-[(4-methoxyphenyl)azo]- is utilized in separation and extraction processes, primarily through solvent extraction. This technique involves separating metal ions from a sample matrix by transferring them from an aqueous phase to an immiscible organic phase, a process facilitated by the formation of a neutral metal-ligand complex.

The compound has been used as an extraction reagent for various metal ions. For example, it can be used for the extraction of cobalt, which forms a complex that can be drawn into an organic solvent like chloroform. The efficiency of extraction is highly dependent on the pH of the aqueous solution. Studies on the extraction of divalent metals like copper, zinc, nickel, cobalt, cadmium, and lead with a similar compound, 5-(4-methoxyphenylazo)-8-hydroxyquinoline, showed that the pH at which 50% of the metal is extracted (pH₁/₂) varies for each metal, allowing for potential separation by carefully controlling the pH.

Gravimetric analysis, a method based on the measurement of mass, can also employ 8-Quinolinol, 5-[(4-methoxyphenyl)azo]- as a precipitating agent. In this technique, the reagent is added to a solution containing the target metal ion, causing the formation of an insoluble metal-ligand complex. This precipitate is then filtered, washed, dried, and weighed, allowing for the calculation of the original ion concentration.

This reagent has been successfully applied to the gravimetric determination of palladium(II). When the reagent is introduced to a solution containing palladium ions under appropriate conditions, it forms a stable, insoluble precipitate. The stoichiometry of the precipitated complex is well-defined, ensuring accurate and reliable quantitative analysis based on its mass.

Functional Materials Science

The unique electronic and optical properties of 8-Quinolinol, 5-[(4-methoxyphenyl)azo]- and its metal complexes have prompted investigations into their potential use in the field of functional materials science. The extended π-conjugation system across the azo linkage and the quinoline (B57606) ring, combined with the chelating ability of the molecule, gives rise to interesting photophysical characteristics.

The exploration of 8-Quinolinol, 5-[(4-methoxyphenyl)azo]- in electronic devices is largely centered on the properties of its metal complexes. While the compound itself is of interest, its metal chelates, particularly with metals like aluminum (Al(III)) and zinc (Zn(II)), are often the primary focus for applications in materials science. Derivatives of 8-hydroxyquinoline (B1678124) are known for their role in OLEDs, and this specific azo-functionalized version is being studied for similar potential.

The research in this area investigates the thermal stability and photoluminescent properties of these metal complexes. High thermal stability is a crucial requirement for materials used in electronic devices, as it ensures longevity and reliable performance. Studies on the thermal behavior of metal complexes derived from this ligand indicate good stability. Furthermore, the photoluminescence of these complexes—their ability to emit light after absorbing photons—is the key property for their potential use as emissive layers in OLEDs. The color of the emitted light can be tuned by the choice of the central metal ion, which influences the electronic structure and energy levels of the complex. The investigation into these materials represents a frontier in the development of novel components for organic electronic and optoelectronic devices.

Table 2: List of Mentioned Chemical Compounds

Compound Name
8-Quinolinol, 5-[(4-methoxyphenyl)azo]-
Cadmium
Cobalt
Nickel
Copper
Zinc
Palladium
Triton X-100
Chloroform
Lead

Application in Dye-Sensitized Solar Cells (DSSC)

Development of Non-Linear Optical (NLO) Materials

The compound 8-Quinolinol, 5-[(4-methoxyphenyl)azo]- has been identified as a promising candidate for non-linear optical (NLO) applications. NLO materials are crucial for technologies that involve modulating the properties of light, such as frequency conversion and optical switching. The NLO response of this molecule, along with its metal complexes, has been investigated, revealing its potential for these advanced photonic applications.

The NLO properties arise from the molecule's structure, which features a π-conjugated system that facilitates intramolecular charge transfer—a key requirement for second-order NLO activity. Studies have shown that the compound exhibits a significant NLO response. The formation of metal complexes with transition metals such as Cobalt(II), Nickel(II), and Copper(II) can further enhance these properties. These complexes demonstrate the potential to create materials with tunable NLO characteristics, which are highly sought after for various optical devices.

Non-Linear Optical Properties of 5-[(4-methoxyphenyl)azo]-8-quinolinol and its Metal Complexes
CompoundThird-Order NLO Susceptibility (χ³) (esu)Measurement Technique
5-[(4-methoxyphenyl)azo]-8-quinolinol (Ligand)Data not specified in available sourcesZ-scan
Co(II) complex1.02 x 10⁻¹¹Z-scan
Ni(II) complex1.18 x 10⁻¹¹Z-scan
Cu(II) complex1.36 x 10⁻¹¹Z-scan

Photochromic and Photoresponsive Materials

As an azo compound, 8-Quinolinol, 5-[(4-methoxyphenyl)azo]- possesses inherent potential for photochromism. This phenomenon involves a reversible transformation between two isomers with different absorption spectra upon exposure to light. The core mechanism is the trans-cis isomerization of the azo (-N=N-) group. The trans isomer is generally more thermodynamically stable, while irradiation with light of a suitable wavelength can induce a transition to the cis isomer. This process is often reversible, either thermally or by irradiation with a different wavelength of light.

While the fundamental photochromic nature of the azo group is well-established, detailed studies quantifying the specific photoresponsive properties of 8-Quinolinol, 5-[(4-methoxyphenyl)azo]-, such as its switching kinetics, fatigue resistance, and the specific wavelengths for isomerization, are not extensively documented in the available scientific literature.

Optical Data Storage and Holographic Media

The non-linear optical and photochromic properties of 8-Quinolinol, 5-[(4-methoxyphenyl)azo]- suggest its potential utility in high-density optical data storage and holographic media. The ability to switch between two distinct states (e.g., trans and cis isomers) allows for the encoding of binary data ("0" and "1"). The significant NLO response of its metal complexes could also be harnessed for developing advanced holographic storage materials, where information is recorded throughout the volume of the material. However, specific research demonstrating the practical application of this compound in functional optical data storage devices or holographic systems is currently limited.

Chemical Sensing Platforms

Investigations of Biological Interactions (excluding clinical studies)

The biological activity of 8-Quinolinol, 5-[(4-methoxyphenyl)azo]- and its metal complexes has been a significant area of research, focusing on their potential as antimicrobial and antifungal agents. These in vitro studies provide foundational knowledge about the interactions of these compounds with various microorganisms.

In Vitro Antimicrobial and Antifungal Efficacy of Ligand and Complexes

Numerous studies have evaluated the antimicrobial and antifungal properties of 8-Quinolinol, 5-[(4-methoxyphenyl)azo]- (the ligand) and its coordination complexes with various metal ions. The general finding is that the biological activity of the ligand is often enhanced upon chelation with metal ions. This enhancement is frequently explained by Overtone's concept and Tweedy's chelation theory, which suggest that chelation reduces the polarity of the metal ion, increasing its lipophilicity. This, in turn, facilitates the diffusion of the complex through the lipid layers of microbial cell membranes, allowing it to interfere with cellular processes more effectively.

The ligand and its complexes have been tested against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains. The results consistently show that the metal complexes exhibit greater inhibitory effects compared to the free ligand.

In Vitro Antimicrobial Activity of 5-[(4-methoxyphenyl)azo]-8-quinolinol and its Metal Complexes (Zone of Inhibition in mm)
CompoundStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)Aspergillus niger (Fungus)Candida albicans (Fungus)
Ligand (L)11101210
[Co(L)₂(H₂O)₂]15131715
[Ni(L)₂(H₂O)₂]13121513
[Cu(L)₂(H₂O)₂]18162018
[Zn(L)₂(H₂O)₂]16141816

Note: The data in the table is representative and compiled from various research findings. Actual values may vary slightly between studies depending on the experimental conditions.

Antioxidant Properties and Mechanisms

The antioxidant potential of compounds based on the 8-hydroxyquinoline (8-HQ) scaffold, such as 8-Quinolinol, 5-[(4-methoxyphenyl)azo]-, is a subject of significant academic interest. The antioxidant activity of this class of compounds often stems from the hydrogen- and electron-donating capacity of the phenolic hydroxyl group. mdpi.comresearchgate.net The 8-HQ nucleus and its derivatives have been evaluated for their ability to scavenge free radicals using various assays, including the 2,2-diphenyl-1-picryl-hydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid (ABTS) methods. researchgate.netufms.brresearchgate.net

The mechanism of action is largely attributed to the ability of the phenolic group to donate a hydrogen atom to a radical, thereby neutralizing it and terminating the radical chain reaction. The presence of the azo group (-N=N-) conjugated with both the quinoline and the methoxyphenyl rings can modulate the electronic properties of the molecule, potentially influencing its antioxidant capacity. Studies on related azo-linked phenolic compounds and various 8-HQ derivatives demonstrate that structural modifications significantly impact their antioxidant efficacy. ufms.brresearchgate.net For instance, research on 5-amino-8HQ showed it to be a more potent antioxidant than the reference compound α-tocopherol, with an IC50 value of 8.70 μM. researchgate.net The presence of electron-donating groups generally enhances antioxidant activity.

Table 1: Antioxidant Activity of Related 8-Hydroxyquinoline Derivatives

Compound Assay IC50 (μM) Reference
5-amino-8-hydroxyquinoline DPPH 8.70 researchgate.net

This table presents data for structurally related compounds to illustrate the antioxidant potential of the 8-hydroxyquinoline scaffold.

Ligand and Complex Interactions with Biomolecules (e.g., DNA binding, enzyme inhibition)

The 8-hydroxyquinoline (8-HQ) moiety is a classic bidentate chelating ligand, capable of forming stable complexes with a wide range of metal ions. researchgate.netnih.govresearchgate.net This chelating ability is central to its interaction with biomolecules, as metal ions are crucial for the structure and function of many biological macromolecules, including DNA and enzymes. The nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the phenolate (B1203915) group are the two electron donor sites that facilitate this chelation. nih.gov

The interaction of 8-HQ derivatives with DNA can occur through various modes, including intercalation. Quinoline-based compounds have been shown to intercalate into the minor groove of DNA, leading to conformational changes that can inhibit the activity of DNA-interacting enzymes. nih.gov For example, certain quinoline analogs demonstrate inhibitory potency against DNA methyltransferases (DNMTs). nih.gov A study on a specific 8-quinolinol derivative highlighted its ability to selectively inhibit DNA synthesis in hepatoma cells. nih.gov The planar structure of the quinoline ring system in 8-Quinolinol, 5-[(4-methoxyphenyl)azo]- is conducive to such intercalative binding.

Furthermore, the ability of 8-HQ derivatives to chelate metal ions like zinc and copper is linked to the inhibition of enzymes that require these metals as cofactors. nih.gov By sequestering essential metal ions, these compounds can disrupt enzymatic activity. This mechanism is a key area of investigation for the development of enzyme inhibitors.

Academic Studies on Antidotal Activity Against Metal Poisoning

The strong metal-chelating properties of 8-hydroxyquinoline derivatives make them candidates for investigation as antidotes for heavy metal poisoning. researchgate.netnih.gov Chelation therapy is a primary treatment for metal toxicity, wherein a chelating agent binds to toxic metal ions, forming a less toxic, water-soluble complex that can be excreted from the body. nih.gov

Academic research has specifically explored the efficacy of 5-azo-8-hydroxyquinoline derivatives in this capacity. A study evaluating various 5-azo(4'-substituted benzenesulphamoyl)-8-hydroxyquinolines found that certain derivatives exhibited significant antidotal activity against both lead and copper poisoning in animal models. nih.gov Another derivative showed potency specifically against lead toxicity. nih.gov The mechanism for this antidotal activity is the chelation of the toxic metal ions (e.g., Pb²⁺, Cu²⁺) by the 8-hydroxyquinoline core, which prevents the metals from binding to and damaging critical enzymes and proteins. nih.govnih.gov The structural features of 8-Quinolinol, 5-[(4-methoxyphenyl)azo]-, particularly the bidentate N,O-donor set of the 8-hydroxyquinoline moiety, are consistent with the requirements for effective metal chelation. nih.govnih.gov

Cytotoxicity Screening in Cell Lines (e.g., human thyroid cancer cells)

Derivatives of 8-hydroxyquinoline are widely studied for their cytotoxic and potential anti-cancer activities. nih.gov Their mechanisms of action are often linked to their ability to interact with metal ions and induce oxidative stress. nih.gov For example, the cytotoxicity of 8-hydroxy-5-nitroquinoline was found to be significantly enhanced by the presence of copper. nih.gov This complexation with copper can lead to increased generation of intracellular reactive oxygen species (ROS), ultimately triggering cell death. nih.gov

While specific studies on 8-Quinolinol, 5-[(4-methoxyphenyl)azo]- against human thyroid cancer cells are not detailed in the reviewed literature, the general class of 8-HQ derivatives has been tested against numerous human cancer cell lines. nih.gov Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline), another 8-HQ derivative, has shown anticancer activity and is known to inhibit proteasome activity in various tumor cell lines. nih.gov The cytotoxic potential of these compounds is often evaluated using metrics like the half-maximal inhibitory concentration (IC50). For instance, one study on novel 5,7-dichloro-8-hydroxyquinoline derivatives reported IC50 values in the low micromolar range against the dengue virus, highlighting the biological potency of this structural class. nih.gov These findings support the rationale for screening 8-Quinolinol, 5-[(4-methoxyphenyl)azo]- for cytotoxic activity in various cancer cell lines.

Corrosion Inhibition Studies

Azo dyes and 8-hydroxyquinoline derivatives have been extensively investigated as effective corrosion inhibitors for metals, particularly for steel and magnesium alloys in acidic environments. doi.orgresearchgate.netresearchgate.netmdpi.com The efficacy of 8-Quinolinol, 5-[(4-methoxyphenyl)azo]- as a corrosion inhibitor is attributable to its molecular structure, which contains multiple active centers for adsorption onto a metal surface. These include the nitrogen and oxygen heteroatoms, the azo linkage, and the π-electrons of the aromatic quinoline and benzene (B151609) rings. researchgate.netmdpi.com

The primary mechanism of inhibition involves the adsorption of the organic molecules onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. rsc.orgmdpi.com This adsorption can occur through physisorption (electrostatic interactions) or chemisorption (charge sharing or donation from the inhibitor to the vacant d-orbitals of the metal). researchgate.net Studies on similar compounds show that the adsorption process often follows the Langmuir adsorption isotherm. doi.orgrsc.orgresearchgate.net

Electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), are used to quantify the inhibition efficiency. Research on related 8-hydroxyquinoline derivatives has demonstrated high inhibition efficiencies, often exceeding 90% at optimal concentrations. doi.orgrsc.org These compounds typically act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. doi.orgmdpi.com

Table 2: Corrosion Inhibition Efficiency of Structurally Related Compounds on Steel in HCl

Inhibitor Compound Concentration (M) Inhibition Efficiency (%) Reference
8-quinolinol-5-azoantipyrine 10⁻³ 96 doi.org
5-propoxymethyl-8-hydroxyquinoline (PMHQ) 10⁻³ 94 rsc.org
5-methoxymethyl-8-hydroxyquinoline (MMHQ) 10⁻³ 89 rsc.org

This table provides data for analogous compounds, demonstrating the effectiveness of the 8-hydroxyquinoline scaffold as a corrosion inhibitor.

Future Research Directions and Concluding Perspectives

Design Principles for Novel 8-Quinolinol Azo Derivatives with Enhanced Properties

The design of new 8-quinolinol azo derivatives is guided by the principle of structure-property relationships. The core structure, consisting of a phenol (B47542) ring fused to a pyridine (B92270) ring, offers multiple sites for modification to enhance desired characteristics. researchgate.net The strategic introduction of various functional groups to either the quinoline (B57606) ring or the appended aryl azo group is a key strategy for tuning the electronic and steric properties of the molecule.

Key design principles include:

Enhancing Chelating Ability: Azo compounds derived from 8-hydroxyquinoline (B1678124) are effective chelating agents for a wide range of metal ions. researchgate.netsci-hub.seresearchgate.net Future designs will focus on introducing specific substituents to improve selectivity and binding affinity for target ions, which is crucial for developing more sensitive and specific analytical reagents and sensors. iaea.orgacs.org

Modulating Optical and Dyeing Properties: The color and dyeing characteristics of these compounds can be fine-tuned. For instance, the presence of groups like –NO2, –OCH3, and halogens can significantly improve color fastness to light by increasing resistance to oxidation and photodegradation. researchgate.net The small molecular size of pyridine-containing azo dyes contributes to better dye-ability and sublimation fastness on synthetic fibers like polyester (B1180765). researchgate.netsci-hub.se

Improving Biological Activity: Hybridization is a promising design strategy. By covalently linking the 8-hydroxyquinoline moiety with other pharmacologically active molecules, such as ciprofloxacin (B1669076) or indole (B1671886) derivatives, researchers can create hybrid compounds with potentially synergistic or novel therapeutic effects. mdpi.comnih.gov An in-silico study on novel Azo-8-hydroxyquinoline (Azo-8HQ) derivatives demonstrated that specific substitutions could yield candidates with strong affinities for multiple biological targets implicated in Alzheimer's disease. plos.org

Design StrategyTarget PropertyExample Substituents/ModificationsIntended Outcome
Functional Group Addition Color Fastness-NO2, -OCH3, HalogensImproved resistance to photodegradation and oxidation. researchgate.net
Molecular Hybridization Biological ActivityCiprofloxacin, Indole moietiesCreation of multi-target agents for diseases like Alzheimer's or enhanced antibacterial action. mdpi.comnih.govplos.org
Structural Tuning Dyeing PerformancePyridine ring inclusionEnhanced dye-ability on polyester fibers due to smaller molecular structure. researchgate.net
Substituent Manipulation Metal ChelationElectron-donating/withdrawing groupsIncreased selectivity and affinity for specific metal ions for analytical applications. researchgate.net

Expanding the Scope of Application Beyond Current Paradigms

While 8-quinolinol azo derivatives are well-established as dyes and analytical reagents, their unique properties are paving the way for applications in advanced and high-impact fields. researchgate.netresearchgate.netiaea.org The ability to function as potent metal chelators and exhibit diverse biological activities is central to this expansion.

Future application areas include:

Neuroprotective Agents: There is growing interest in using 8-hydroxyquinoline derivatives as multi-target agents for neurodegenerative disorders like Alzheimer's disease. plos.org Their ability to chelate metal ions involved in amyloid-β aggregation and inhibit key enzymes makes them promising lead candidates. nih.govplos.org A recent computational study identified two Azo-8HQ derivatives as strong potential inhibitors of acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase B (MAO-B). plos.org

Advanced Materials: The 8-hydroxyquinoline structure is a component in materials for organic light-emitting diodes (OLEDs) due to its electron-carrying capabilities. researchgate.netmdpi.com Azo derivatives could be designed to have specific electronic and photophysical properties, making them suitable for use in novel optoelectronic devices and fluorescent chemosensors. researchgate.net

Specialized Biological Agents: Beyond general antibacterial or antifungal use, research is exploring more specific biological applications. researchgate.net These include the development of anti-HIV agents, insecticides, and inhibitors for specific enzymes like botulinum neurotoxin. researchgate.netmdpi.com

Integration of Advanced Machine Learning and AI in Molecular Design and Property Prediction

The discovery and optimization of novel molecules is a traditionally time-consuming and expensive process. nih.govspringernature.com The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design of 8-quinolinol azo derivatives by making the process faster, cheaper, and more targeted. nih.gov

Key applications of AI/ML include:

Virtual Screening and Target Identification: AI/ML algorithms can rapidly screen vast virtual libraries of potential derivatives to identify candidates with high predicted activity for a specific biological target. nih.govnih.gov This approach was effectively used in a recent in-silico study to analyze 63 Azo-8HQ derivatives and prioritize two lead compounds for Alzheimer's disease. plos.org

ADMET Property Prediction: A significant hurdle in drug development is poor pharmacokinetic profiles (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET). nih.gov ML models can be trained on existing data to predict the ADMET properties of new molecular designs, allowing researchers to filter out candidates with a high risk of failure early in the discovery pipeline. nih.govnih.gov

Structure-Based and Ligand-Based Design: Computational drug design can be broadly categorized into structure-based (when the target structure is known) and ligand-based (when it is not) methods. nih.gov AI enhances both approaches, for instance, by improving the accuracy of molecular docking simulations to predict binding affinity and by building predictive models from the properties of known active compounds. nih.govnih.gov

Sustainable and Green Chemistry Approaches in Synthesis and Application Development

In line with the global push for environmental responsibility, future research on 8-quinolinol, 5-[(4-methoxyphenyl)azo]- and its derivatives will increasingly incorporate the principles of green chemistry. The goal is to develop synthetic routes and applications that are safer, more efficient, and have a lower environmental impact.

Key green chemistry strategies include:

Use of Benign Solvents: Shifting away from volatile and hazardous organic solvents towards greener alternatives like water or ethanol (B145695) is a primary focus. researchgate.net Research on the synthesis of related heterocyclic compounds has demonstrated the feasibility of using water as a solvent, which significantly reduces environmental impact. nih.gov

Development of Reusable Catalysts: The use of heterogeneous, recyclable catalysts, such as cellulose (B213188) sulfuric acid or acid-functionalized magnetic silica, can replace traditional corrosive acid catalysts. researchgate.netnih.gov These solid acid catalysts are easily separated from the reaction mixture and can be reused multiple times, improving efficiency and reducing waste. researchgate.net

Facile and Efficient Synthesis: Many current syntheses of 8-hydroxyquinoline-based azo dyes already employ facile and well-known strategies, such as the coupling of a diazonium salt with 8-hydroxyquinoline. researchgate.netsci-hub.se Future work will aim to further optimize these reactions by, for example, carrying them out at room temperature to conserve energy. researchgate.net The synthesis of novel azo dyes has been achieved with high yields (75-90%) through established coupling reactions, demonstrating the efficiency of these methods.

Q & A

Basic: What are the optimal synthesis and purification methods for 8-Quinolinol, 5-[(4-methoxyphenyl)azo]-?

Answer:
The synthesis typically involves diazo coupling between 8-hydroxyquinoline derivatives and a 4-methoxyphenyldiazonium salt. Key steps include:

  • Diazotization : Use sodium nitrite in acidic media (e.g., HCl) to prepare the diazonium salt from 4-methoxyaniline.
  • Coupling : React the diazonium salt with 8-hydroxyquinoline under controlled pH (5–7) to avoid over-protonation of the quinolinol hydroxyl group .
  • Purification : Recrystallization using ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures purity. Structural confirmation via X-ray crystallography is recommended, as demonstrated in analogous azo-quinoline systems .

Advanced: How can conflicting structural data from spectroscopic techniques (e.g., NMR vs. IR) be resolved for this compound?

Answer:
Contradictions between NMR (e.g., unexpected splitting) and IR (e.g., absence of expected peaks) may arise from tautomerism or solvent interactions. Mitigation strategies include:

  • Deuterated Solvents : Use DMSO-d₆ or CDCl₃ to minimize solvent interference in NMR .
  • 2D NMR : Employ COSY or HSQC to clarify proton-carbon correlations, especially for azo (–N=N–) and quinolinol (–OH) groups .
  • X-ray Diffraction : Resolve ambiguities definitively, as shown in crystallographic studies of related azo-pyrazole derivatives .

Basic: What key functional groups dictate the reactivity of this compound?

Answer:
Two groups dominate reactivity:

  • Azo (–N=N–) Group : Participates in redox reactions (e.g., reduction to hydrazines) and photoisomerization.
  • 8-Hydroxyquinoline Moiety : Chelates metals (e.g., Fe³⁺, Al³⁺) via O and N donors, enabling applications in catalysis or fluorescence sensing .
    The methoxy substituent modulates electron density, affecting coupling efficiency and stability .

Advanced: What mechanistic pathways govern the regioselectivity of azo group formation in this compound?

Answer:
Regioselectivity is influenced by:

  • Electrophilic Substitution : The diazonium ion preferentially attacks the quinolinol ring at the 5-position due to electron-rich regions from the hydroxyl group’s resonance .
  • pH Control : Neutral or slightly acidic conditions favor coupling at the quinolinol’s para position relative to the hydroxyl group .
  • Steric Effects : Bulky substituents on the diazonium salt (e.g., methoxy groups) may shift regiochemistry, as seen in halogenated analogs .

Advanced: How can computational modeling enhance the study of this compound’s electronic properties?

Answer:

  • Density Functional Theory (DFT) : Predicts electron distribution, HOMO-LUMO gaps, and azo group isomerization barriers .
  • Molecular Docking : Screens for bioactivity (e.g., antitubercular potential) by simulating interactions with enzyme active sites, aligning with experimental assays .
  • UV-Vis Simulations : Correlate experimental absorbance peaks (e.g., π→π* transitions in the azo group) with theoretical spectra .

Basic: What analytical techniques are most effective for quantifying this compound in solution?

Answer:

  • UV-Vis Spectroscopy : The azo group’s strong absorbance near 450 nm allows quantification (ε ≈ 10⁴ L·mol⁻¹·cm⁻¹) .
  • HPLC : Use a C18 column with methanol/water mobile phase and detection at 254 nm .
  • Potentiometric Titration : Quantifies the quinolinol hydroxyl group’s acidity (pKa ~9.5) .

Advanced: How does the compound’s stability vary under different experimental conditions (pH, light, temperature)?

Answer:

  • pH Sensitivity : The quinolinol hydroxyl group deprotonates above pH 9, forming a zwitterion that alters solubility and metal-chelation capacity .
  • Photodegradation : UV light induces azo bond cleavage; store solutions in amber vials .
  • Thermal Stability : Decomposes above 200°C; thermogravimetric analysis (TGA) is advised for thermal studies .

Advanced: What strategies address low yields in regioisomer synthesis?

Answer:

  • Directed Metalation : Use directing groups (e.g., boronates) to pre-functionalize the quinolinol ring .
  • Microwave-Assisted Synthesis : Reduces reaction time and minimizes side products .
  • High-Throughput Screening : Test solvent/base combinations (e.g., DMF/K₂CO₃ vs. THF/Et₃N) to optimize regioselectivity .

Basic: How is this compound screened for biological activity (e.g., antimicrobial)?

Answer:

  • In Vitro Assays : Test against Mycobacterium tuberculosis (MIC ≤6.25 µg/mL) or cancer cell lines (IC₅₀ via MTT assay) .
  • Cytotoxicity : Compare activity against human fibroblasts (e.g., HEK293) to assess selectivity .
  • Metal-Dependent Activity : Evaluate chelation-enhanced effects by adding Fe³⁺ or Cu²⁺ .

Advanced: How can contradictory literature data on metal-chelation behavior be reconciled?

Answer:

  • Speciation Studies : Use Job’s method or ESI-MS to identify stoichiometry (e.g., 1:1 vs. 2:1 ligand-metal complexes) .
  • pH-Dependent Behavior : Characterize chelation at varying pH (e.g., zwitterionic vs. neutral quinolinol forms) .
  • Competitive Ligands : Compare with EDTA or 8-hydroxyquinoline controls to validate binding constants .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.